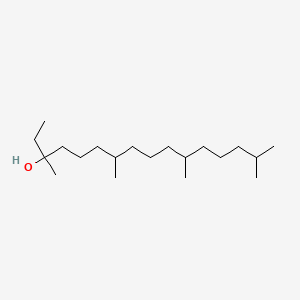
3,7,11,15-Tetramethylhexadecan-3-ol
説明
3,7,11,15-Tetramethylhexadecan-3-ol is a useful research compound. Its molecular formula is C20H42O and its molecular weight is 298.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biochemical Applications
Role in Microbial Metabolism:
Dihydrophytol serves as a substrate for various microbial communities. It is involved in the biodegradation processes of phytol and related compounds. Studies have shown that specific bacterial strains can metabolize dihydrophytol through different pathways, leading to the production of various metabolites such as 6,10,14-trimethylpentadecan-2-one and (E)-phytenic acid .
Case Study:
A study focused on the biodegradation of (E)-phytol by bacterial communities isolated from marine sediments demonstrated that these bacteria could efficiently metabolize dihydrophytol under both aerobic and anaerobic conditions. The research highlighted the transient production of (E)-phytenal as a key intermediate in the degradation pathway .
Environmental Applications
Biodegradation Studies:
The compound has been studied for its role in environmental bioremediation. Its biodegradability by microbial communities makes it a candidate for cleaning up environments contaminated with phytol or similar compounds.
Table 1: Biodegradation Pathways of Dihydrophytol
| Pathway | Intermediate Compounds | Final Products |
|---|---|---|
| Aerobic | (E)-phytenal | 6,10,14-trimethylpentadecan-2-one |
| Anaerobic | 4,8,12-trimethyltridecan-1-ol | 4,8,12-trimethyltridecanoic acid |
Industrial Applications
Use in Synthesis:
Dihydrophytol is utilized in the synthesis of various chemical compounds due to its branched structure. It serves as a precursor for producing surfactants and emulsifiers used in cosmetics and personal care products.
Product Specifications:
The compound is commercially available with a purity greater than 95% . Its physical state at room temperature is a clear liquid.
Nutritional Applications
Potential Health Benefits:
Research has indicated that dihydrophytol may have potential health benefits due to its antioxidant properties. It can be found in certain dietary supplements aimed at promoting health through natural compounds.
Future Research Directions
Ongoing research aims to explore further applications of dihydrophytol in pharmaceuticals and nutraceuticals. Investigating its role in metabolic pathways could lead to enhanced understanding and utilization in therapeutic contexts.
特性
CAS番号 |
85761-30-4 |
|---|---|
分子式 |
C20H42O |
分子量 |
298.5 g/mol |
IUPAC名 |
3,7,11,15-tetramethylhexadecan-3-ol |
InChI |
InChI=1S/C20H42O/c1-7-20(6,21)16-10-15-19(5)14-9-13-18(4)12-8-11-17(2)3/h17-19,21H,7-16H2,1-6H3 |
InChIキー |
CVPIIXFZNPKANT-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(CCCC(C)CCCC(C)CCCC(C)C)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














